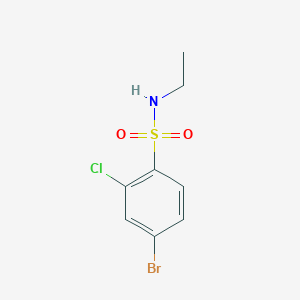
2-(2,4-dichlorophenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-dichlorophenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide, also known as DCTA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCTA is a cyclopropyl-containing compound that has been shown to have unique properties that make it suitable for use in scientific research.
Scientific Research Applications
Agriculture: Herbicide Development
The structural similarity of this compound to known herbicides such as 2,4-D (2,4-dichlorophenoxyacetic acid) suggests its potential use in the development of new herbicides. The dichlorophenoxy group is known for its ability to act as a synthetic auxin, disrupting plant growth hormones and leading to uncontrolled growth and death in broadleaf weeds .
Medicine: Tyrosinase Inhibition
Compounds with thiophene rings have been studied for their inhibitory effects on tyrosinase, an enzyme crucial in the synthesis of melanin. This compound could be explored for its potential to reduce hyperpigmentation disorders by inhibiting tyrosinase activity in a similar manner to other thiophene derivatives .
Environmental Science: Pollutant Degradation
Given the presence of chlorinated phenols in its structure, this compound might be researched for its ability to degrade environmental pollutants. Chlorinated phenols themselves are pollutants, but modified compounds can sometimes be used to break down or neutralize these harmful substances in soil or water .
Biochemistry: Enzyme Interaction Studies
The unique structure of this compound, featuring both a thiophene ring and a cyclopropyl group, could make it a candidate for studying enzyme-substrate interactions. Its potential binding affinity to various enzymes could provide insights into enzyme mechanisms and inhibition .
Industrial Processes: Chemical Intermediate
In industrial chemistry, compounds like this one can serve as intermediates in the synthesis of more complex molecules. Its reactive groups could be utilized in various chemical reactions, contributing to the production of polymers, resins, or other industrial chemicals .
Pharmaceutical Research: Drug Design
The compound’s structure holds potential for the design of new pharmaceuticals. The dichlorophenoxy and thiophene components could be key in developing drugs with specific binding properties, possibly leading to new treatments for a range of diseases .
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(1-thiophen-2-ylcyclopropyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2S/c17-11-3-4-13(12(18)8-11)21-9-15(20)19-10-16(5-6-16)14-2-1-7-22-14/h1-4,7-8H,5-6,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUPZUGOJIBJSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2969040.png)
![3-(4-fluorophenyl)-1-(2-(4-fluorophenyl)-2-oxoethyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2969041.png)

![N-[3-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B2969043.png)


![1,3-Dichloro-2-[(2-methylsulfanylphenyl)methylsulfanyl]benzene](/img/structure/B2969049.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-bromophenyl)methanone](/img/structure/B2969050.png)
![8-(sec-butyl)-3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2969051.png)


![4-tert-butyl-N-[1-(4,5-dihydro-1,3-thiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]benzamide](/img/structure/B2969058.png)
